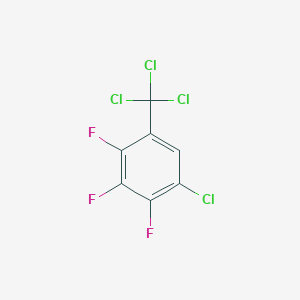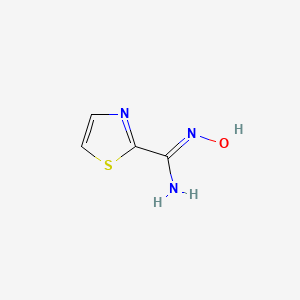
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of trifluoromethyl and trichloromethyl groups attached to a chlorobenzene ring, making it a valuable compound in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene involves the fluorination of trichloromethylbenzene. This process typically requires the use of fluorinating agents under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product, making it suitable for various applications in the chemical industry .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are often used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions produce different oxidation states and reduced forms of the compound .
Applications De Recherche Scientifique
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl and trichloromethyl groups play a crucial role in modulating the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trifluoro-5-(trichloromethyl)chlorobenzene: This compound shares a similar structure but differs in the position of the fluorine atoms on the benzene ring.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Another compound with multiple fluorine atoms and a similar aromatic structure.
Uniqueness
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is unique due to its specific arrangement of trifluoromethyl and trichloromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-chloro-2,3,4-trifluoro-5-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl4F3/c8-3-1-2(7(9,10)11)4(12)6(14)5(3)13/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJXUAANNBUBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl4F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B6300203.png)




![2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300249.png)
![2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300255.png)

![7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B6300267.png)

